Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
Description
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a boron-containing pyrrole derivative synthesized via iridium-catalyzed C–H borylation of methyl 1H-pyrrole-2-carboxylate using pinacol borane (H-BPin) . This method achieves exceptional scalability (>10 g) and yield (>99%), making the compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . The boronate ester group at the 5-position of the pyrrole ring enables efficient coupling with aryl/heteroaryl halides to produce 5-substituted pyrrole-2-carboxylates, which are valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(14-9)10(15)16-5/h6-7,14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSWTKGVRPGQPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459147 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676501-89-6 | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676501-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70459147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that boron-containing compounds can exhibit significant anticancer properties. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has been studied for its potential use in targeted cancer therapies. The incorporation of the boron moiety enhances the compound's ability to interact with biological targets and may facilitate the delivery of therapeutic agents directly to tumor sites .
1.2 Drug Development
The compound's structural features make it a candidate for the development of new pharmaceuticals. Its ability to form stable complexes with various biomolecules can be exploited to design drugs with improved efficacy and reduced side effects. Studies have shown that derivatives of this compound can be modified to enhance their pharmacokinetic properties .
Materials Science
2.1 Polymer Chemistry
this compound can serve as a monomer in the synthesis of boron-containing polymers. These polymers exhibit unique thermal and mechanical properties that make them suitable for applications in advanced materials such as coatings and composites . The incorporation of boron into polymer matrices can improve their flame retardancy and thermal stability.
2.2 Sensor Applications
The compound has potential uses in the development of chemical sensors. Its ability to undergo reversible reactions with various analytes allows for the design of sensors that can detect specific chemical species with high sensitivity. Research is ongoing to optimize the sensor performance by modifying the boron group to enhance selectivity and response time .
Organic Synthesis
3.1 Cross-Coupling Reactions
this compound is utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules . The presence of the boron atom facilitates the coupling process and increases yields compared to traditional methods.
3.2 Synthesis of Heterocycles
The compound is also valuable in synthesizing various heterocyclic compounds through cyclization reactions. Its reactivity allows for the formation of diverse heterocycles that are important in pharmaceuticals and agrochemicals .
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with various biological targets. The pyrrole ring interacts with enzymes and receptors, modulating their activity.
Molecular Targets and Pathways:
Enzymes: Boronic acids can inhibit enzymes by binding to their active sites.
Receptors: The compound can interact with receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Performance in Suzuki-Miyaura Coupling
- The target compound demonstrates superior yields with electron-deficient aryl halides (e.g., 85% with 4-cyanophenyl bromide) due to favorable electronic matching between the electron-rich pyrrole and electron-poor electrophiles .
Biological Activity
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.
Synthesis
The compound can be synthesized through a reaction involving methyl 1H-pyrrole-3-carboxylate and bis(pinacolato)diboron. The reaction typically occurs under specific conditions involving the use of iridium catalysts in cyclohexane at elevated temperatures . The yield of this synthesis process is reported to be around 70% .
- Molecular Formula : C12H18BNO4
- Molecular Weight : 251.09 g/mol
- CAS Number : 1268619-58-4
- Purity : >98% (GC)
Antimicrobial Properties
Research indicates that compounds containing the pyrrole moiety exhibit significant antimicrobial activity. For instance, derivatives of methyl pyrrole carboxylates have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The presence of the heterocyclic ring is crucial for this activity, with modifications such as methoxy groups enhancing efficacy .
Enzyme Inhibition
Case Studies
-
Antimicrobial Screening :
A series of pyrrole derivatives were synthesized and screened for antimicrobial activity. The results showed that compounds with the methyl pyrrole structure exhibited zones of inhibition ranging from 15 mm to 30 mm against bacterial pathogens . -
DYRK1A Inhibition :
In a study focusing on the design of DYRK1A inhibitors, a derivative similar to this compound was synthesized and tested. It demonstrated significant inhibition in enzymatic assays alongside antioxidant properties in cellular models .
Research Findings
Preparation Methods
Iridium-Catalyzed C–H Borylation of Methyl 1H-pyrrole-2-carboxylate
A prominent and efficient method for synthesizing methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is through iridium-catalyzed C–H borylation of the commercially available methyl 1H-pyrrole-2-carboxylate ester. This method avoids the need for protecting the pyrrole nitrogen and subsequent deprotection steps, simplifying the synthesis.
- Catalyst and Reagents: Iridium catalyst (e.g., [Ir(cod)(OMe)]2), pinacol borane (H–BPin) as the borylating agent.
- Solvent: The reaction can be performed neat or with minimal solvent since pinacol borane can solubilize the pyrrole substrate.
- Conditions: The reaction is typically conducted at moderate temperatures, with the procedure scalable up to 40 mmol, yielding the product in >99% yield.
- Advantages: High yield, scalability, and long shelf life of the product (no decomposition detected after two years by GC-MS).
- Reference: This method was detailed in a 2020 study describing a two-step preparation involving catalytic borylation followed by Suzuki coupling, emphasizing the efficiency and robustness of the iridium-catalyzed borylation step.
Palladium-Catalyzed Borylation of Pyrrole Derivatives Using Bis(pinacolato)diboron
Another approach involves palladium-catalyzed borylation of suitably functionalized pyrrole derivatives, such as methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole-2-carboxylate, which can serve as precursors or analogs in related syntheses.
- Catalyst and Reagents: Palladium(II) complex with 1,1'-bis(diphenylphosphanyl)ferrocene ligand, bis(pinacolato)diboron as the boron source, and anhydrous potassium acetate as the base.
- Solvent: N,N-Dimethylformamide (DMF).
- Conditions: The reaction mixture is heated at 95 °C overnight under an argon atmosphere.
- Workup: After cooling, the solvent is evaporated, and the residue is triturated with diethyl ether, filtered, and purified by silica gel chromatography using hexane/ethyl acetate mixtures.
- Yield: Approximately 86% yield of the borylated pyrrole derivative.
- Reference: This method is described in detail in chemical synthesis patents and literature, highlighting the use of palladium catalysis for borylation of pyrrole derivatives under relatively mild conditions.
Preparation of Stock Solutions for Experimental Use
For practical applications, such as in catalysis or further coupling reactions, this compound is often prepared as stock solutions.
| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 3.9826 | 0.7965 | 0.3983 |
| 5 mg | 19.9132 | 3.9826 | 1.9913 |
| 10 mg | 39.8264 | 7.9653 | 3.9826 |
- Note: Solvent selection for stock solutions depends on the solubility of the compound and intended use. Common solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.
Summary Table of Preparation Methods
| Method | Catalyst/Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Iridium-Catalyzed C–H Borylation | Iridium catalyst, pinacol borane (H–BPin) | Neat or minimal solvent, moderate temp | >99% | Scalable, no N-protection needed, long shelf life |
| Palladium-Catalyzed Borylation | Pd(II) [1,1'-bis(diphenylphosphanyl)ferrocene], bis(pinacolato)diboron, KOAc | DMF, 95 °C, overnight, Ar atmosphere | 86% | Requires chromatography, mild conditions |
| Stock Solution Preparation | N/A | Dissolution in suitable solvent | N/A | For experimental and analytical use |
Detailed Research Findings and Notes
- The iridium-catalyzed method is favored for its simplicity and high yield, enabling large-scale synthesis without the need for protecting groups on the pyrrole nitrogen, which is often a challenging step in pyrrole chemistry.
- The palladium-catalyzed borylation method is well-established and useful for substrates with additional functional groups, such as tosyl-protected pyrroles, providing good yields and compatibility with various reaction conditions.
- The borylated pyrrole product exhibits excellent stability, which is critical for storage and subsequent synthetic applications.
- The choice between pinacol borane and bis(pinacolato)diboron as the boron source depends on solubility and reaction conditions; pinacol borane is preferred in iridium-catalyzed protocols for its solubilizing ability.
- Purification typically involves silica gel chromatography with hexane/ethyl acetate mixtures to achieve high purity, especially in palladium-catalyzed protocols.
This comprehensive overview of preparation methods for this compound integrates catalytic borylation techniques, reaction conditions, yields, and practical handling data to guide synthetic chemists in efficient production of this valuable intermediate.
Q & A
Basic: What are the key synthetic routes and characterization methods for this compound?
Answer:
The compound is synthesized via palladium-catalyzed borylation reactions, where the pyrrole core is functionalized with a pinacol boronate ester group. Key steps include Suzuki-Miyaura coupling to install the boronate moiety and subsequent esterification. Characterization involves:
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm boronate integration and regioselectivity.
- Mass spectrometry (HRMS) for molecular weight verification (302.13 g/mol, C₁₅H₁₉BN₂O₄) .
- HPLC or GC for purity assessment (>97% typical) .
Advanced: How can reaction conditions be optimized for higher yields in Suzuki-Miyaura couplings involving this compound?
Answer:
Optimization involves:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
- Base choice : K₂CO₃ or CsF in biphasic systems (toluene/H₂O) to stabilize the boronate intermediate .
- Temperature control : 80–100°C under inert atmosphere to prevent boronate hydrolysis.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
Advanced: What strategies mitigate decomposition of the boronate ester during storage or reactions?
Answer:
- Storage : At 2–8°C in amber glass under argon to prevent moisture/oxygen exposure .
- Inert reaction conditions : Use Schlenk lines or gloveboxes for air-sensitive steps.
- Stabilizers : Add 1–5% triethylamine to scavenge trace acids in solution-phase reactions .
Basic: How is the compound’s purity validated in pharmacological studies?
Answer:
- Titration analysis : Quantifies active boronate content (>98% purity) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve degradation products.
- Thermogravimetric analysis (TGA) : Confirms stability up to 150°C .
Advanced: What functional groups in the compound are prone to side reactions, and how are they protected?
Answer:
- Boronate ester : Hydrolyzes in acidic/water-rich conditions. Use anhydrous solvents (THF, DMF) and low temperatures (0–5°C) during workup .
- Pyrrole NH group : Susceptible to oxidation. Protect via Boc or Fmoc groups during multi-step syntheses .
Advanced: How does the compound interact with biological targets (e.g., enzymes or receptors)?
Answer:
- Boronate affinity : Binds vicinal diols (e.g., saccharides) in lectins or kinases via reversible ester formation .
- Fluorescent tagging : The pyrrole core allows conjugation with fluorophores (e.g., FITC) for live-cell imaging .
- Inhibitory activity : Acts as a competitive inhibitor in proteases due to boron’s electrophilic character .
Advanced: How do discrepancies in reported reaction yields arise, and how can they be resolved?
Answer:
Discrepancies stem from:
- Solvent purity : Trace water reduces boronate stability. Use molecular sieves or freshly distilled solvents.
- Catalyst deactivation : Pre-filter reaction mixtures through Celite to remove Pd black.
- Yield calculations : Isolated vs. crude yields; validate via internal standards (e.g., mesitylene) in NMR .
Advanced: What alternative synthetic routes exist for derivatives with enhanced stability or reactivity?
Answer:
- Trifluoroborate salts : Replace pinacol boronate with KTrF₆ for improved aqueous stability .
- Heterocyclic variants : Substitute pyrrole with pyrazole or indole cores via cross-coupling .
- Prodrug strategies : Ester hydrolysis in vivo releases active boronic acids for targeted therapies .
Basic: How is biological activity validated in preclinical studies?
Answer:
- In vitro assays : Measure IC₅₀ in enzyme inhibition (e.g., proteasome) using fluorogenic substrates .
- ADMET profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding .
- In vivo models : Evaluate pharmacokinetics in rodents via LC-MS/MS quantification .
Advanced: What safety protocols are critical for handling this compound?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
